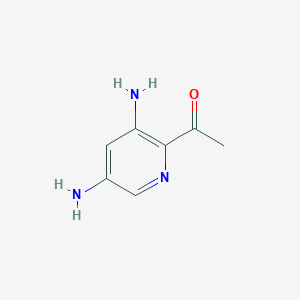
1-(3,5-Diaminopyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Diaminopyridin-2-YL)ethanone is an organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 3 and 5, and an ethanone group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Diaminopyridin-2-YL)ethanone typically involves the reduction of nitro-substituted precursors. One common method is the reduction of 3,5-dinitropyridine using iron powder in the presence of a suitable solvent . The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-(3,5-Diaminopyridin-2-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, fully reduced amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,5-Diaminopyridin-2-YL)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(3,5-Diaminopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino groups on the pyridine ring can form hydrogen bonds and interact with various biological macromolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
1-(3,5-Dinitropyridin-2-YL)ethanone: A precursor in the synthesis of 1-(3,5-Diaminopyridin-2-YL)ethanone.
1-(3,5-Dichloropyridin-2-YL)ethanone: A structurally similar compound with different substituents on the pyridine ring.
1-(3,5-Dimethylpyridin-2-YL)ethanone: Another analog with methyl groups instead of amino groups.
Uniqueness
This compound is unique due to the presence of two amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and materials.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
1-(3,5-diaminopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,8-9H2,1H3 |
InChIキー |
QJTVKFIWZGWAOB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



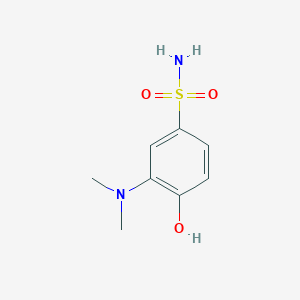
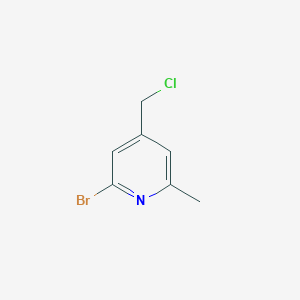
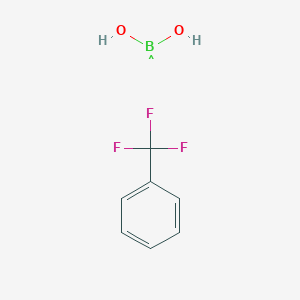
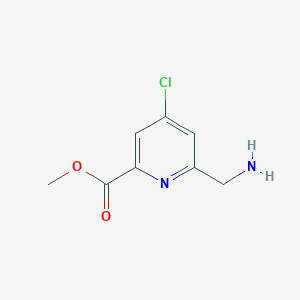
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
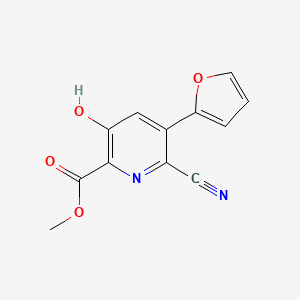
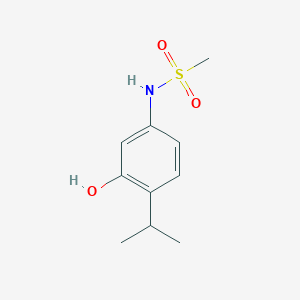
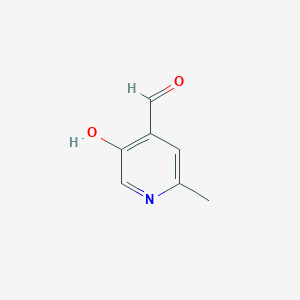
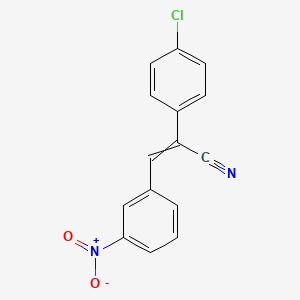


![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
